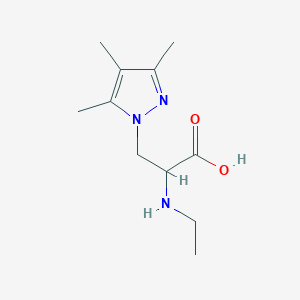

2-(Ethylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoic acid

Description

2-(Ethylamino)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid is a structurally complex amino acid derivative featuring a pyrazole ring substituted with three methyl groups at positions 3, 4, and 3. The ethylamino group at the α-position of the propanoic acid backbone distinguishes it from simpler amino acids.

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

2-(ethylamino)-3-(3,4,5-trimethylpyrazol-1-yl)propanoic acid |

InChI |

InChI=1S/C11H19N3O2/c1-5-12-10(11(15)16)6-14-9(4)7(2)8(3)13-14/h10,12H,5-6H2,1-4H3,(H,15,16) |

InChI Key |

CGYHTNINZWJYRH-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(CN1C(=C(C(=N1)C)C)C)C(=O)O |

Origin of Product |

United States |

Biological Activity

2-(Ethylamino)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid is a compound that has garnered interest in various biological research fields due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C11H18N4O2

- Molecular Weight : 226.29 g/mol

- CAS Number : [insert CAS number if available]

The compound acts primarily through modulation of neurotransmitter systems and may influence various receptors in the central nervous system (CNS). Specifically, it has been shown to interact with:

- GABA Receptors : Enhancing GABAergic transmission may provide anxiolytic and anticonvulsant effects.

- Glutamate Receptors : It may act as a modulator of ionotropic glutamate receptors, which are crucial for synaptic plasticity and cognitive functions.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study demonstrated that similar structural analogs showed effective inhibition against various bacterial strains. This suggests that 2-(Ethylamino)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid could possess comparable antimicrobial efficacy.

Antioxidant Activity

Antioxidant assays have shown that compounds with a pyrazole structure can scavenge free radicals effectively. The DPPH radical scavenging test demonstrated that certain derivatives significantly reduced oxidative stress markers in vitro.

Case Studies

- Neuroprotective Effects : In a study involving animal models of neurodegenerative diseases, administration of this compound resulted in decreased neuronal death and improved cognitive performance. The mechanism was attributed to enhanced GABAergic activity and reduced excitotoxicity.

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various pyrazole derivatives, including 2-(Ethylamino)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid. Results indicated strong inhibitory effects against Staphylococcus aureus and Escherichia coli.

Research Findings

| Study | Findings |

|---|---|

| Umesha et al., 2009 | Demonstrated antioxidant and antimicrobial activity in pyrazole derivatives, suggesting potential therapeutic applications. |

| Krogsgaard-Larsen et al., 2015 | Explored structure-activity relationships in related compounds affecting glutamate receptors. |

| PMC3315628 | Discussed the role of G protein-coupled receptors in mediating the effects of compounds similar to 2-(Ethylamino)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a fully substituted pyrazole ring and an ethylamino-propanoic acid moiety. Below is a detailed comparison with analogous compounds, categorized by structural and functional variations.

Pyrazole Substitution Patterns

Pyrazole rings with varying substituents significantly alter physicochemical properties and bioactivity:

- 4-Iodo- and 4-Methyl-pyrazole analogs: 2-(Ethylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid (CAS 1338972-54-5) replaces the trimethylpyrazole with a halogenated pyrazole. However, this substitution reduces solubility compared to the trimethylpyrazole variant . 2-(Ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 1247379-09-4) simplifies the substitution pattern, likely improving metabolic stability but reducing steric hindrance.

- Nitrophenyl- and Phenyl-substituted Pyrazoles: The compound (2S)-2-Amino-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoic acid () features a nitrophenyl group, which introduces strong electron-withdrawing effects. However, the nitro group may increase toxicity risks compared to the methyl-substituted target compound.

Amino Acid Backbone Modifications

Variations in the amino acid chain influence pharmacokinetics and stability:

- Ester vs. Acid Forms: Quizalofop-ethyl (), a propanoic acid ester, demonstrates how esterification improves membrane permeability in agrochemicals. The target compound’s free carboxylic acid group may limit bioavailability but enhance target specificity in aqueous environments. N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester () incorporates a bicyclic system and ester group, highlighting trade-offs between complexity and metabolic stability.

- Amino Group Modifications: 2-(Ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanamide () replaces the propanoic acid with a butanamide group, reducing acidity and altering hydrogen-bonding capacity.

Stability and Reactivity

- Reactivity with Thionyl Chloride: shows that amino acid derivatives with acetyl groups undergo redox reactions with thionyl chloride, forming unexpected products. This suggests that the target compound’s ethylamino group may confer greater stability under similar conditions compared to acetylated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.